![B1192796 GRC-17536](/img/new.no-structure.jpg)
GRC-17536
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GRC-17536 is an orally available, potent and selective inhibitor of Transient Receptor Potential Ankyrin 1 (TRPA1) with IC50 value less than 10 nM. This compound shows more than 1000 fold selectivity over other TRPs, a large panel of GPCRs, enzymes and other ion channels. This compound has proven highly efficacious in treating inflammatory and neuropathic pain in animal models compared to other commercial drugs.
科学研究应用
Pain Management
GRC-17536 has shown promise in treating several types of pain, particularly neuropathic pain associated with diabetic neuropathy. Clinical trials have demonstrated its efficacy in reducing pain symptoms in patients who have not responded well to existing treatments.
- Clinical Study Findings : In a Phase 2a trial involving 138 patients with painful diabetic neuropathy, this compound was found to be well-tolerated and effective in reducing pain intensity compared to placebo. The study highlighted significant improvements in patients with preserved small nerve fiber function, suggesting its targeted efficacy in specific pain phenotypes .
Respiratory Conditions
This compound has also been investigated for its potential as an anti-tussive (cough suppressant) agent. Research indicates that it can inhibit cough responses triggered by irritants, providing a novel approach to managing chronic cough conditions.
- Key Findings : A study demonstrated that this compound effectively inhibited citric acid-induced cough responses in guinea pigs, establishing a mechanistic link between TRPA1 activation and cough reflexes .
Case Study 1: Diabetic Neuropathy
A double-blind, placebo-controlled study evaluated the efficacy of this compound over four weeks. Patients receiving the drug reported significant reductions in pain scores compared to those on placebo. This study underscores the drug's potential as a first-in-class treatment for diabetic neuropathy.
Case Study 2: Chronic Cough
In another study focusing on chronic cough, this compound was administered to subjects exposed to citric acid. Results indicated a marked reduction in cough frequency and severity, suggesting its utility as an alternative to traditional cough suppressants.
属性
IUPAC 名称 |
Unknown |
---|---|
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
GRC-17536; GRC 17536; GRC17536. |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。